molecular formula C13H13FN2O2S B12221646 4-fluoro-2-methyl-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide

4-fluoro-2-methyl-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide

Cat. No.: B12221646
M. Wt: 280.32 g/mol
InChI Key: JHEWYOGQMBYKON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-2-methyl-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide is an organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a fluorine atom and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Friedel-Crafts acylation followed by sulfonation and subsequent substitution reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-2-methyl-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups such as hydroxyl or amino groups.

Scientific Research Applications

4-fluoro-2-methyl-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-fluoro-2-methyl-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the fluorine and methyl groups can influence the compound’s binding affinity and specificity. The pyridine ring can participate in π-π interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-4-methyl-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide
  • 4-chloro-2-methyl-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide
  • 4-fluoro-2-ethyl-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide

Uniqueness

4-fluoro-2-methyl-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide is unique due to the specific arrangement of its substituents, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom, in particular, can enhance the compound’s stability and its ability to interact with biological targets .

Properties

Molecular Formula

C13H13FN2O2S

Molecular Weight

280.32 g/mol

IUPAC Name

4-fluoro-2-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C13H13FN2O2S/c1-10-7-12(14)4-5-13(10)19(17,18)16-9-11-3-2-6-15-8-11/h2-8,16H,9H2,1H3

InChI Key

JHEWYOGQMBYKON-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2=CN=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.